1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone
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Overview
Description
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core with an amino group at the 5-position, a methyl group at the 2-position, and an ethanone group attached to the nitrogen atom of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-methyl-3-nitroaniline, followed by reduction and acylation steps.
Cyclization: The precursor 2-methyl-3-nitroaniline undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form 2-methyl-2,3-dihydroindole.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 5-amino-2-methyl-2,3-dihydroindole is then acylated with ethanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-ethanone can be compared with other indole derivatives, such as:
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-butanone: Similar structure but with a butanone group instead of an ethanone group.
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-yl)-methanone: Similar structure but with a methanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific functional groups and their positions on the indole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGUMEGDMJDXLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209209 |
Source
|
Record name | 1-(5-Amino-2,3-dihydro-2-methyl-1H-indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95545-03-2 |
Source
|
Record name | 1-(5-Amino-2,3-dihydro-2-methyl-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95545-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Amino-2,3-dihydro-2-methyl-1H-indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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